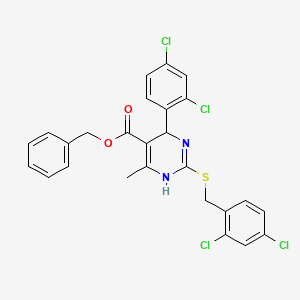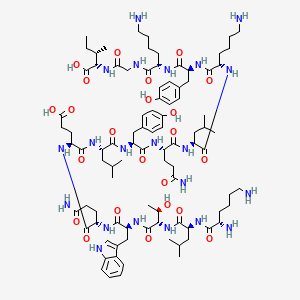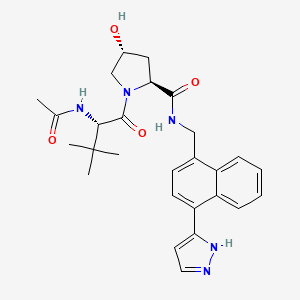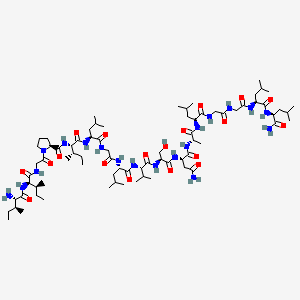
Biotin-PEG8-Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG8-Alkyne is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) linker and a terminal alkyne group. This combination makes it a versatile tool in biochemical research, particularly in applications involving affinity-based assays and click chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-Alkyne typically involves the conjugation of biotin with a PEG linker that has an alkyne functional group. The process often starts with the activation of biotin, followed by its reaction with a PEG derivative. The terminal alkyne group is introduced through a subsequent reaction step. Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in controlled environments to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG8-Alkyne primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The CuAAC reaction requires a copper(I) catalyst, often in the form of copper sulfate and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous conditions at room temperature .
Major Products Formed
The primary product of the CuAAC reaction involving this compound is a triazole-linked bioconjugate. This product retains the biotin’s affinity for avidin and the PEG linker’s solubility properties, making it useful for various biochemical applications .
Applications De Recherche Scientifique
Biotin-PEG8-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Facilitates the study of protein-protein interactions through pull-down assays.
Medicine: Employed in the development of targeted drug delivery systems.
Industry: Utilized in the production of diagnostic tools and biosensors .
Mécanisme D'action
The mechanism of action of Biotin-PEG8-Alkyne involves its ability to form strong, non-covalent interactions with avidin, streptavidin, or neutravidin proteins. The PEG linker enhances the solubility and reduces steric hindrance, while the alkyne group allows for specific bioconjugation through click chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG-NHS: Similar in structure but contains an NHS ester instead of an alkyne group.
Biotin-PEG-Azide: Contains an azide group, making it suitable for click chemistry with alkynes.
Biotin-PEG-Mal: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
Biotin-PEG8-Alkyne is unique due to its terminal alkyne group, which allows for highly specific and efficient click chemistry reactions. This specificity makes it particularly valuable in applications requiring precise bioconjugation .
Propriétés
Formule moléculaire |
C29H51N3O10S |
|---|---|
Poids moléculaire |
633.8 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H51N3O10S/c1-2-8-35-10-12-37-14-16-39-18-20-41-22-23-42-21-19-40-17-15-38-13-11-36-9-7-30-27(33)6-4-3-5-26-28-25(24-43-26)31-29(34)32-28/h1,25-26,28H,3-24H2,(H,30,33)(H2,31,32,34)/t25-,26-,28-/m0/s1 |
Clé InChI |
LUODKPCCPPQSDH-NSVAZKTRSA-N |
SMILES isomérique |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
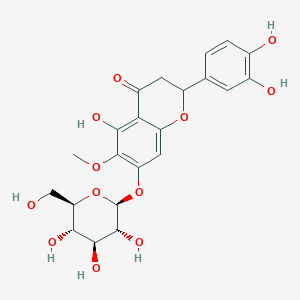
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)
